Cas no 70362-07-1 (2-hydroxy-4-(morpholin-4-yl)benzaldehyde)

2-hydroxy-4-(morpholin-4-yl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- Benzaldehyde, 2-hydroxy-4-(4-morpholinyl)-
- 2-hydroxy-4-morpholin-4-ylbenzaldehyde
- 2-Hydroxy-4-morpholin-4-yl-benzaldehyde
- 2-hydroxy-4-morpholinobenzaldehyde
- 4-morpholino-salicylaldehyde
- AR3437
- CHEMBL2181110
- CTK2H4992
- DNA-PK Inhibitor IV
- IC60211
- IN1362
- 2-hydroxy-4-(morpholin-4-yl)benzaldehyde
- 4-(4-morpholinyl)salicylaldehyde
- BDBM50398037
- 4-(4-morpholinyl) salicylaldehyde
- MFCD00228054
- 70362-07-1
- QOZQSTNLPIFIAO-UHFFFAOYSA-N
- 4-morpholinylsalicylaldehyde
- DTXSID60431174
- CS-0071285
- 2-hydroxy-4-morpholin-4-yl-ben zaldehyde
- SCHEMBL3664146
- AKOS024389348
- AS-45607
- A914668
- F2163-0209
- PD077332
- 4-(4-morpholinyl)-salicylaldehyde
- DB-182255
-
- MDL: MFCD00228054
- Inchi: InChI=1S/C11H13NO3/c13-8-9-1-2-10(7-11(9)14)12-3-5-15-6-4-12/h1-2,7-8,14H,3-6H2
- InChI Key: QOZQSTNLPIFIAO-UHFFFAOYSA-N
- SMILES: C1=CC(=CC(=C1C=O)O)N2CCOCC2
Computed Properties
- Exact Mass: 207.08959
- Monoisotopic Mass: 207.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.8Ų
- XLogP3: 1.3
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- PSA: 49.77
2-hydroxy-4-(morpholin-4-yl)benzaldehyde Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319
- Warning Statement: P305+P351+P338
- Storage Condition:2-8 °C
2-hydroxy-4-(morpholin-4-yl)benzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2163-0209-10g |
2-hydroxy-4-(morpholin-4-yl)benzaldehyde |
70362-07-1 | 95%+ | 10g |
$4230.0 | 2023-09-06 | |
eNovation Chemicals LLC | Y1078233-100mg |
Benzaldehyde, 2-hydroxy-4-(4-morpholinyl)- |
70362-07-1 | 95% | 100mg |
$740 | 2022-11-02 | |
TRC | H877215-10mg |
2-Hydroxy-4-morpholinobenzaldehyde |
70362-07-1 | 10mg |
$ 70.00 | 2022-06-04 | ||
TRC | H877215-100mg |
2-Hydroxy-4-morpholinobenzaldehyde |
70362-07-1 | 100mg |
$ 365.00 | 2022-06-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141925-100mg |
2-Hydroxy-4-(morpholin-4-yl)benzaldehyde |
70362-07-1 | 97% | 100mg |
¥3588.00 | 2024-05-02 | |
Life Chemicals | F2163-0209-0.5g |
2-hydroxy-4-(morpholin-4-yl)benzaldehyde |
70362-07-1 | 95%+ | 0.5g |
$516.0 | 2023-09-06 | |
1PlusChem | 1P006A5H-250mg |
Benzaldehyde, 2-hydroxy-4-(4-morpholinyl)- |
70362-07-1 | 95% | 250mg |
$497.00 | 2025-02-21 | |
A2B Chem LLC | AC92293-100mg |
2-Hydroxy-4-morpholinobenzaldehyde |
70362-07-1 | 95% | 100mg |
$381.00 | 2024-04-19 | |
Ambeed | A289857-1g |
2-Hydroxy-4-morpholinobenzaldehyde |
70362-07-1 | 95% | 1g |
$1620.0 | 2024-04-17 | |
1PlusChem | 1P006A5H-1g |
Benzaldehyde, 2-hydroxy-4-(4-morpholinyl)- |
70362-07-1 | ≥ 98% (HPLC) | 1g |
$1034.00 | 2025-03-21 |
2-hydroxy-4-(morpholin-4-yl)benzaldehyde Related Literature
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Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
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Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
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Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
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S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
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Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
Additional information on 2-hydroxy-4-(morpholin-4-yl)benzaldehyde
Introduction to 2-Hydroxy-4-(Morpholin-4-Yl)Benzaldehyde (CAS No. 70362-07-1)
The compound 2-hydroxy-4-(morpholin-4-yl)benzaldehyde, identified by the CAS registry number CAS No. 70362-07-1, is a versatile organic molecule with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzaldehyde moiety substituted with a hydroxyl group at the 2-position and a morpholinyl group at the 4-position. The presence of these functional groups imparts distinctive chemical and biological properties to the molecule, making it a subject of interest in both academic and industrial research.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-hydroxy-4-(morpholin-4-yl)benzaldehyde. Researchers have explored various methodologies, including nucleophilic aromatic substitution and coupling reactions, to optimize the production process. These studies have not only improved the yield but also enhanced the purity of the compound, which is crucial for its application in pharmaceuticals and materials science.
The structural features of 2-hydroxy-4-(morpholin-4-yl)benzaldehyde make it an ideal candidate for exploring its biological activities. Recent investigations have revealed its potential as an antioxidant and anti-inflammatory agent. For instance, studies conducted in vitro have demonstrated that this compound exhibits significant radical scavenging activity, which could be harnessed in developing therapeutic agents for oxidative stress-related disorders.
In addition to its biological applications, 2-hydroxy-4-(morpholin-4-yl)benzaldehyde has shown promise in materials science. Its ability to form stable complexes with metal ions has led to its use in designing novel coordination polymers and metalloorganic frameworks (MOFs). These materials exhibit unique properties such as high surface area and tunable pore sizes, making them suitable for gas storage and catalytic applications.
The synthesis of 2-hydroxy-4-(morpholin-4-yl)benzaldehyde involves a multi-step process that typically starts with the preparation of the corresponding benzaldehyde derivative. The introduction of the morpholinyl group is achieved through nucleophilic aromatic substitution, where morpholine acts as a nucleophile attacking the activated aromatic ring. This reaction is often facilitated by using activating groups such as hydroxyl or methoxy substituents on the benzene ring.
Purity analysis of CAS No. 70362-07-based compounds is critical to ensure their reliability in downstream applications. Advanced analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the identity and purity of the synthesized product. These methods provide detailed insights into the molecular structure and help in troubleshooting any issues related to impurities or side products.
The application of 2-hydroxy-morpholinobenzaldehyde extends beyond traditional chemical synthesis into areas such as sensor development and drug delivery systems. For example, researchers have explored its use as a sensing material for detecting harmful gases due to its high sensitivity and selectivity towards specific analytes. Furthermore, its role as a building block in drug design has been highlighted in recent studies targeting various disease states, including cancer and neurodegenerative disorders.
In conclusion, CAS No. 70362-based compounds like 2-hydroxy-morpholinobenzaldehyde represent a class of molecules with diverse applications across multiple disciplines. Ongoing research continues to uncover new potentials for this compound, underscoring its importance in modern chemical science.
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